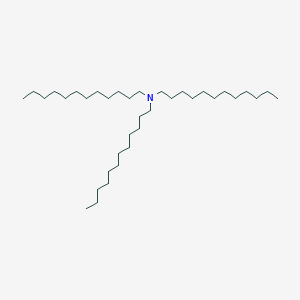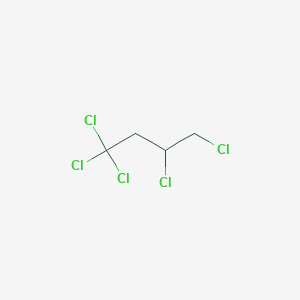![molecular formula C17H12N2O7S B085532 4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid CAS No. 132-88-7](/img/structure/B85532.png)
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid (also known as NBD-Cl) is a chemical compound that is widely used in scientific research. It is a fluorescent labeling agent that is commonly used to label proteins, peptides, and other biomolecules. NBD-Cl is a highly sensitive and versatile labeling reagent that has been used in a variety of applications in biochemistry, molecular biology, and biophysics.
作用機序
The mechanism of action of NBD-Cl involves the covalent attachment of the NBD group to the target molecule. The NBD group is highly fluorescent and can be detected using fluorescence microscopy or other imaging techniques. The attachment of the NBD group to the target molecule does not affect the biological activity of the molecule.
生化学的および生理学的効果
NBD-Cl has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic compound that is safe to use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using NBD-Cl in laboratory experiments is its high sensitivity and versatility. It can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. NBD-Cl is also highly fluorescent, which makes it easy to detect and quantify. However, one limitation of using NBD-Cl is that it requires the use of specialized equipment, such as fluorescence microscopes or flow cytometers.
将来の方向性
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new labeling techniques that can be used to study protein-protein interactions and other biological processes. Another potential direction is the use of NBD-Cl in drug discovery and development, where it can be used to screen for potential drug candidates and to study the mechanisms of action of existing drugs. Overall, NBD-Cl is a highly versatile and valuable tool in scientific research, and its potential applications are vast.
合成法
The synthesis of NBD-Cl involves the reaction between 4-nitrobenzoic acid and 2-naphthol in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the final product, NBD-Cl. The synthesis of NBD-Cl is a well-established method that has been used for many years.
科学的研究の応用
NBD-Cl has been widely used in scientific research as a fluorescent labeling agent for proteins, peptides, and other biomolecules. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques. NBD-Cl has also been used to study protein-protein interactions, protein folding, and enzyme kinetics.
特性
CAS番号 |
132-88-7 |
|---|---|
製品名 |
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid |
分子式 |
C17H12N2O7S |
分子量 |
388.4 g/mol |
IUPAC名 |
4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |
InChIキー |
YKEZWGMBLVPRBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
その他のCAS番号 |
132-88-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



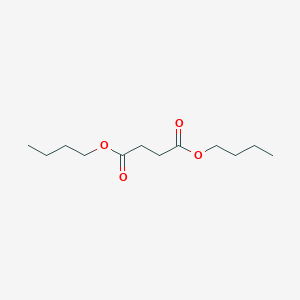
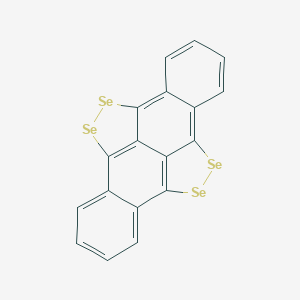
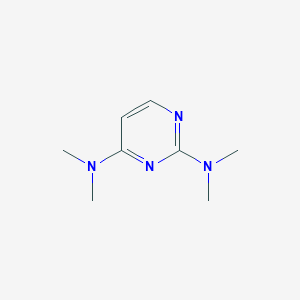
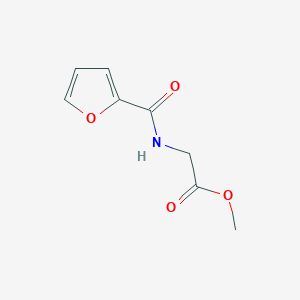
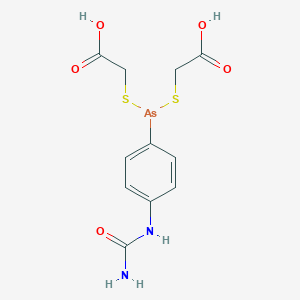

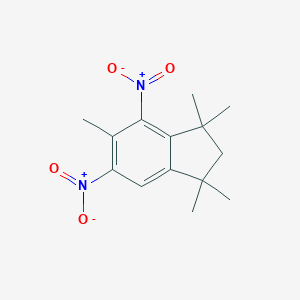
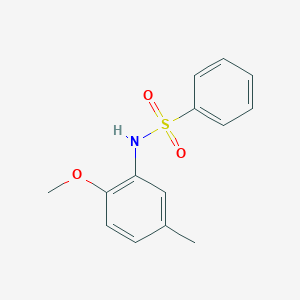
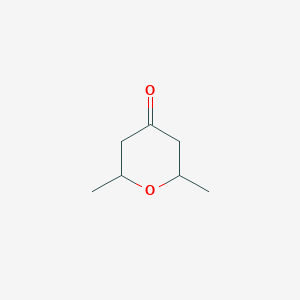
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
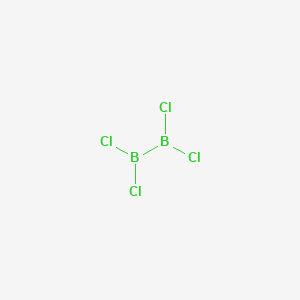
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
